molecular formula C17H15Cl2NO3 B3861993 3-[(2-chlorobenzoyl)amino]propyl 2-chlorobenzoate

3-[(2-chlorobenzoyl)amino]propyl 2-chlorobenzoate

Cat. No. B3861993
M. Wt: 352.2 g/mol
InChI Key: HIWJEUCDDNHVSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-chlorobenzoyl)amino]propyl 2-chlorobenzoate is a chemical compound that has gained significant attention in the field of scientific research in recent years. It is a derivative of benzoic acid and has been found to have potential applications in various areas of research.

Mechanism of Action

The mechanism of action of 3-[(2-chlorobenzoyl)amino]propyl 2-chlorobenzoate is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes that are involved in inflammation and cancer. It has also been found to disrupt the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 3-[(2-chlorobenzoyl)amino]propyl 2-chlorobenzoate has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been found to induce apoptosis in cancer cells, leading to their death. The compound has also been found to have antibacterial effects by disrupting the cell membrane of bacteria.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(2-chlorobenzoyl)amino]propyl 2-chlorobenzoate in lab experiments is its ability to penetrate cell membranes. This makes it a potential drug delivery system for various compounds. However, the compound has limitations in terms of its solubility and stability, which can affect its effectiveness in certain experiments.

Future Directions

There are several future directions for the research on 3-[(2-chlorobenzoyl)amino]propyl 2-chlorobenzoate. One potential area of research is the development of the compound as a drug delivery system for various drugs. Another area of research is the study of the compound's anti-inflammatory and anti-cancer properties in vivo. Additionally, further research can be conducted on the mechanism of action of the compound and its potential applications in the field of microbiology.

Scientific Research Applications

3-[(2-chlorobenzoyl)amino]propyl 2-chlorobenzoate has been found to have potential applications in various areas of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has also been found to have potential as a drug delivery system due to its ability to penetrate cell membranes.

properties

IUPAC Name

3-[(2-chlorobenzoyl)amino]propyl 2-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO3/c18-14-8-3-1-6-12(14)16(21)20-10-5-11-23-17(22)13-7-2-4-9-15(13)19/h1-4,6-9H,5,10-11H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWJEUCDDNHVSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCOC(=O)C2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.